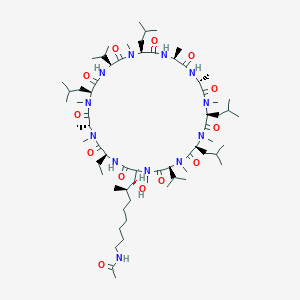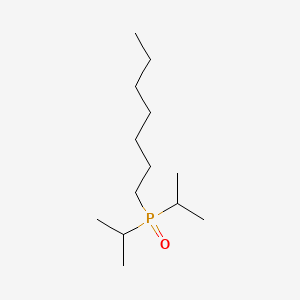
Cyanine7 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The structure of Cyanine7 features rigidized design of central polymethyne chain. This molecular reinforcement allows to increase quantum yield by 20% compared with parent structure, increasing fluorescence brightness. NIR fluorophores can be used to take advantage of near infrared window of biological tissues - increased transparency of tissues in this spectral region allows to carry out in vivo imaging. This reagent can be utilized to produce Cyanine7-labeled biomolecules for subsequent use in various in vivo research, and drug design related experiments.
Wissenschaftliche Forschungsanwendungen
Protein Labeling and Analysis of Ubiquitin Ligase Mechanisms
Cyanine7 NHS ester is useful in site-specific protein labeling, particularly for labeling proteins on N-terminal Cys residues. This approach has been applied to study the mechanisms of ubiquitin E3 ligases, such as the interaction and autoubiquitination of the tumor suppressor PTEN (Dempsey et al., 2018).
Gas Phase Reactivity with Carboxylates
Research has shown that Cyanine7 NHS ester can react with carboxylates in the gas phase, demonstrating distinct differences in reactivity compared to the solution phase. This has implications for peptide and non-peptidic species labeling (Peng et al., 2014).
Fluorescent Labeling Applications
Cyanine7 NHS ester is frequently used in fluorescent labeling for biomedical applications. This includes protein labeling, polarization-based assays, and pH-sensing measurements. Its utility lies in its pH-sensitivity and minimal impact on protein interactions (Hovor et al., 2019).
Quantification in Bioconjugation Techniques
NHS esters, including Cyanine7 NHS ester, are central to bioconjugation techniques such as protein labeling and surface activation. A method for quantifying NHS esters, essential for ensuring the purity and effectiveness of these compounds, has been developed (Klykov & Weller, 2015).
Selective Protein N-Terminal Labeling
Cyanine7 NHS ester can be used for selective protein N-terminal labeling. This method enhances the chemoselectivity and stoichiometric control of protein labeling, useful in biochemical research and labeling of large proteins (Jiang et al., 2020).
Synthesis and Application in Nanoparticles
Cyanine7 NHS ester has been used in synthesizing Fe3O4-cyanine nanoparticles, with implications for drug delivery and fluorescent imaging (Le et al., 2022).
Versatility in Chemical Synthesis
The synthesis of NHS esters, including Cyanine7 NHS ester, showcases their versatility in areas such as peptide synthesis, bioconjugate chemistry, and functionalized materials (Barré et al., 2016).
Gas-Phase Conjugation in Polypeptide Ions
Cyanine7 NHS ester demonstrates potential in gas-phase conjugation to arginine residues in polypeptide ions, a novel approach for protein modifications (McGee et al., 2012).
NIR Silica-Cyanine Hybrid Nanocomposite for Bioimaging
Cyanine7 NHS ester has been used in creating near-infrared silica-cyanine hybrid nanocomposites, enhancing the photo-stability and fluorescence for in vivo bioimaging applications (Wu et al., 2013).
Covalent Protein Immobilization and Surface Chemistry
Cyanine7 NHS ester is instrumental in covalent protein immobilization on surfaces, playing a significant role in the development of biosensors and biochips (Lim et al., 2014).
Eigenschaften
CAS-Nummer |
1432466-81-3 |
|---|---|
Produktname |
Cyanine7 NHS ester |
Molekularformel |
C41H48N3O4+ |
Molekulargewicht |
646.85 |
IUPAC-Name |
1‐{6‐[(2,5‐dioxopyrrolidin‐1‐yl)oxy]‐6‐oxohexyl}‐ 3,3‐dimethyl‐2‐[(E)‐2‐[(3E)‐3‐{2‐[(2E)‐1,3,3‐ trimethyl‐2,3‐dihydro‐1H‐indol‐2‐ ylidene]ethylidene}cyclohex‐1‐en‐1‐yl]ethenyl]‐3H‐ indol‐1‐ium tetrafluoroborate |
InChI |
InChI=1S/C41H48N3O4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3/q+1 |
InChI-Schlüssel |
QPQDKHRHGUWXPD-UHFFFAOYSA-N |
SMILES |
CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(ON(C5=O)C(CC5)=O)=O)C6=CC=CC=C61 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cy7 NHS ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
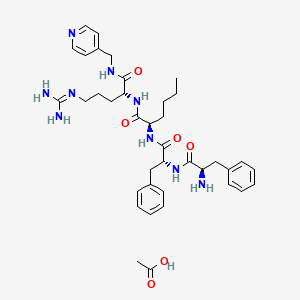

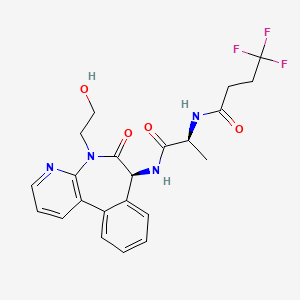
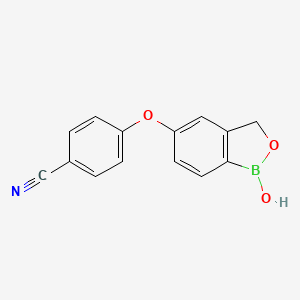
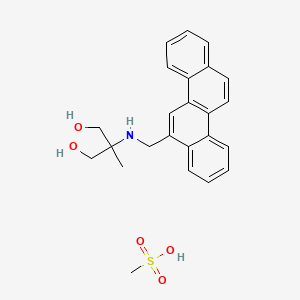
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
